

Benzamidoxime Derivatives as Prodrugs for Amidines: Application Notes and Protocols

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Compound of Interest

Compound Name: **Benzamidoxime**

Cat. No.: **B3150715**

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Abstract

Amidines are a class of potent therapeutic agents with a broad spectrum of activity against various diseases, including parasitic infections. However, their clinical utility is often hampered by poor oral bioavailability due to their high basicity and cationic nature at physiological pH, which limits their absorption from the gastrointestinal tract. The use of **benzamidoxime** derivatives as prodrugs presents a promising strategy to overcome this limitation.

Benzamidoximes are less basic analogues that are more readily absorbed orally and are subsequently converted *in vivo* to the active amidine form by a specific enzymatic system. This document provides detailed application notes and experimental protocols for the synthesis, *in vitro* evaluation, and *in vivo* assessment of **benzamidoxime**-based prodrugs.

Introduction

The prodrug approach is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API). For amidine-containing drugs, which are often highly polar and positively charged, oral administration is a significant challenge. **Benzamidoxime** derivatives serve as neutral prodrugs that can more easily traverse the intestinal membrane. Following absorption, they are efficiently reduced to the active amidine by the mitochondrial amidoxime reducing component (mARC) enzyme system.^{[1][2]} This system, primarily located in the liver, consists of a molybdenum-containing enzyme (mARC1 or mARC2), cytochrome b5, and NADH-cytochrome b5 reductase.

[3][4][5] The successful application of this prodrug strategy has been demonstrated for various amidine-based drugs, including the antiprotozoal agent pentamidine.[6][7]

Data Presentation

Table 1: In Vitro Anti-parasitic Activity of Benzamidoxime Derivatives and their Corresponding Amidines

Compound ID	Derivative Type	Target Organism	IC50 (μM)	Reference
Pentamidine Analogs				
Compound A	Diamidine	Leishmania amazonensis (promastigote)	15.0 - 52.5	[8]
Compound B	Diamidoxime	Leishmania amazonensis (promastigote)	15.0 - 17.0	[8]
Compound B	Diamidoxime	Leishmania amazonensis (amastigote)	0.3 - 0.6	[8]
Furane Diamidines				
DB75	Diamidine	Trypanosoma brucei rhodesiense	~0.005	[9]
DB289 (Pafuramidine)	Diamidoxime	Trypanosoma brucei rhodesiense	Inactive in vitro	[10]
General Benzamidoximes				
Unspecified	Benzamidoxime	Leishmania donovani (amastigote)	1.18 - 66.33	[11]

Table 2: Pharmacokinetic Parameters of Benzamidoxime Prodrugs and their Active Amidines

Product	Active Amidine	Species	Route	Bioavailability (%)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Reference
Benzimidoxime	Benzimidine	Rat	Oral	74	N/A	N/A	N/A	[12]
N,N'-dihydroxybenzamidine	Benzimidine	Rat	Oral	91	N/A	N/A	N/A	[12]
Diacetyl diamido xime ester of Pentamidine	Pentamidine	Rat	Oral	Formation of pentamidine	N/A	N/A	N/A	[7]
Pentamidine				confirm ed				
DB289 (Pafuramidine)	DB75 (Furamidine)	Rat	Oral	~50 (conversion to DB75)	N/A	N/A	N/A	[10]
DB289 (Pafuramidine)	DB75 (Furamidine)	Monkey	Oral	~33 (conversion to DB75)	N/A	N/A	N/A	[10]
AS1924 269-00 Prodrug	AS1924 269-00	Rat	Oral	36	N/A	N/A	N/A	[1]

N/A: Data not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of Benzamidoxime Derivatives from Benzonitriles

This protocol describes a general method for the synthesis of **benzamidoxime** from a benzonitrile precursor.

Materials:

- Benzonitrile derivative
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium carbonate (Na_2CO_3) or other suitable base
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies
- Recrystallization solvents (e.g., ethanol, water)

Procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 to 2.0 equivalents) and sodium carbonate (1.5 to 2.0 equivalents) in a mixture of ethanol and water.
- Add the benzonitrile derivative (1.0 equivalent) to the solution.

- Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
- Monitor the progress of the reaction by TLC until the starting benzonitrile is consumed (typically 4-24 hours).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- The crude product may precipitate from the remaining aqueous solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
- Purify the crude **benzamidoxime** derivative by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
- Characterize the purified product by analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Enzymatic Conversion of Benzamidoxime to Amidine using Liver Microsomes

This protocol outlines a method to assess the conversion of a **benzamidoxime** prodrug to its active amidine form using liver microsomes, which contain the mARC enzyme system. The assay monitors the consumption of NADH, which is a required cofactor for the reduction reaction.

Materials:

- **Benzamidoxime** derivative (test compound)
- Liver microsomes (e.g., rat, human)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- 96-well microplate (UV-transparent)

- Microplate reader with fluorescence or UV absorbance detection
- Incubator (37 °C)
- Acetonitrile or other suitable quenching solvent
- LC-MS/MS system for product confirmation

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the **benzamidoxime** derivative in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of NADH in phosphate buffer.
 - Thaw the liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.
- Enzymatic Assay:
 - In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - Liver microsome suspension
 - **Benzamidoxime** derivative solution (final concentration typically in the low micromolar range)
 - Pre-incubate the plate at 37 °C for 5-10 minutes.
 - Initiate the reaction by adding NADH solution to each well.
 - Immediately begin monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a microplate reader.
- Data Analysis:

- Calculate the rate of NADH consumption from the linear portion of the kinetic curve.
- To determine enzyme kinetic parameters (K_m and V_{max}), perform the assay with varying concentrations of the **benzamidoxime** substrate.
- Product Confirmation (Optional but Recommended):
 - At various time points, quench the reaction by adding an equal volume of cold acetonitrile.
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant by LC-MS/MS to confirm the formation of the corresponding amidine.

Protocol 3: Determination of Oral Bioavailability in a Rat Model

This protocol provides a general framework for assessing the oral bioavailability of an amidine following administration of its **benzamidoxime** prodrug in rats.

Materials:

- **Benzamidoxime** prodrug
- Active amidine reference standard
- Male Sprague-Dawley or Wistar rats (typically 200-250 g)
- Vehicle for oral administration (e.g., water, 0.5% methylcellulose)
- Vehicle for intravenous administration (e.g., saline)
- Oral gavage needles
- Syringes and needles for intravenous injection and blood collection
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge

- Analytical balance
- LC-MS/MS system for bioanalysis

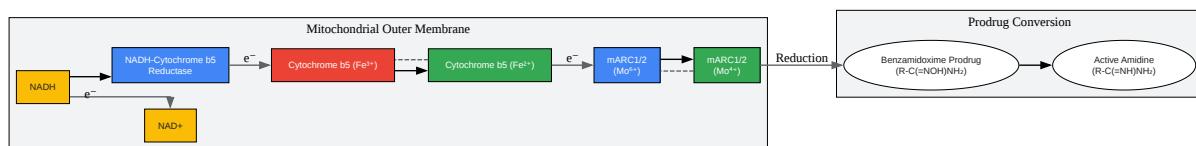
Procedure:

- Animal Acclimation and Dosing:
 - Acclimate rats to the housing conditions for at least 3-5 days before the study.
 - Fast the animals overnight before dosing, with free access to water.
 - Divide the animals into two groups: one for oral administration of the prodrug and one for intravenous administration of the active amidine.
 - Prepare the dosing solutions of the prodrug and the active amidine at the desired concentrations.
 - Administer the prodrug orally via gavage.
 - Administer the active amidine intravenously via the tail vein.
- Blood Sampling:
 - Collect blood samples (typically ~100-200 μ L) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation and Analysis:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80 °C until analysis.
 - Develop and validate an LC-MS/MS method for the simultaneous quantification of the prodrug and the active amidine in plasma.
 - Analyze the plasma samples to determine the concentrations of the prodrug and the active amidine at each time point.

- Pharmacokinetic Analysis:

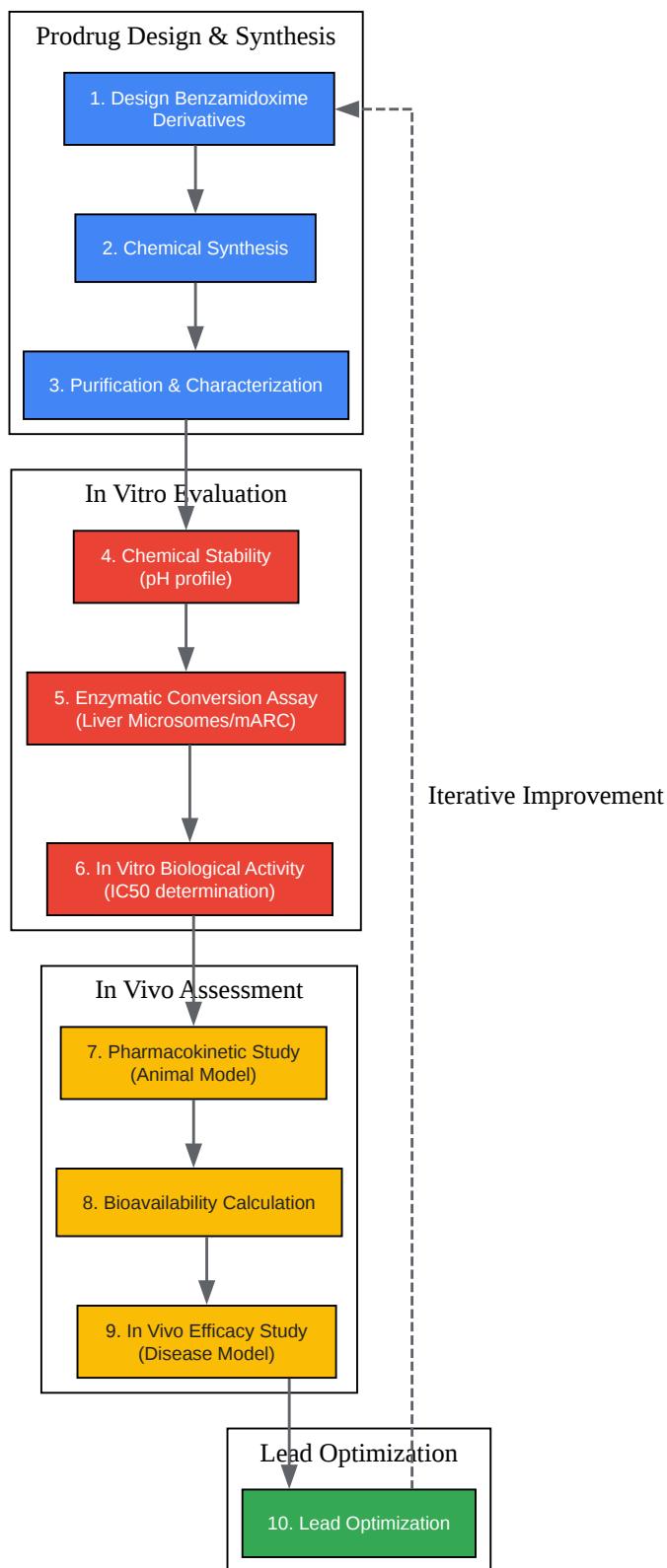
- Calculate the pharmacokinetic parameters for both the prodrug and the active amidine, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
- Calculate the absolute oral bioavailability (F) of the active amidine from the prodrug using the following formula:
 - $$F (\%) = (\text{AUC}_{\text{oral_amidine}} / \text{AUC}_{\text{iv_amidine}}) * (\text{Dose}_{\text{iv_amidine}} / \text{Dose}_{\text{oral_prodrug}}) * 100$$

Mandatory Visualizations



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Caption: Enzymatic conversion of **benzamidoxime** prodrugs to active amidines.



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Caption: Experimental workflow for the development of **benzamidoxime** prodrugs.

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